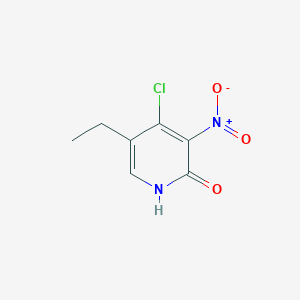
4-chloro-5-ethyl-3-nitropyridin-2(1H)-one
Cat. No. B8344521
M. Wt: 202.59 g/mol
InChI Key: NMNLXWMDGFSZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06015820
Procedure details


As described for compound 6b in example 7, phosphorus oxychloride (8.3 ml, 88.8 mmoles) was added to a solution of compound 5c (4.00 g, 20.2 mmoles) and benzyltriethylammonium chloride (18.40 g, 80.8 mmoles) in acetonitrile (80 ml). The mixture obtained was agitated at 40° C. for 30 minutes and heated under reflux for 1 hour. After evaporation of the solvent, 150 ml of water was added and the mixture agitated at ambient temperature for 48 hours. The brown precipitate was collected, washed with cyclohexane (3×10 ml) and recrystallised in ethanol to give compound 6c (1.5 g, 34%) in the form of pale yellow crystals: NMR-1H (DMSO-d6) δ 12.98 (1H, s, NH-1), 2.58 (2H, q, L=7.5 Hz, CH2CH3), 2.38 (3H, s, CH3 -6), 1.08 (3H, t, J=7.5 Hz, CH2CH3 ).





Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][NH:5][C:4](=[O:10])[C:3]=1[N+:11]([O-:13])=[O:12].P(Cl)(Cl)(Cl)=O.[CH2:19](C1C(O)=C([N+]([O-])=O)C(=O)NC=1C)C>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[C:6]([CH3:19])[NH:5][C:4](=[O:10])[C:3]=1[N+:11]([O-:13])=[O:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(NC=C1CC)=O)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(=C(C(NC1C)=O)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was agitated at 40° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent, 150 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture agitated at ambient temperature for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brown precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cyclohexane (3×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised in ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(NC(=C1CC)C)=O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
